2',7'-Difluorofluorescein
Overview
Description
2’,7’-Difluorofluorescein, also known as Oregon Green 488, is a cell-permeable reagent used for the quantification of low concentrations of nitric oxide in solution . It is virtually nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole .
Molecular Structure Analysis
The molecular formula of 2’,7’-Difluorofluorescein is C20H10F2O5 . Its average mass is 368.287 Da and its monoisotopic mass is 368.049622 Da .Chemical Reactions Analysis
2’,7’-Difluorofluorescein is involved in various chemical reactions. For instance, it is used as a probe that is trapped within cells and is easily oxidized to fluorescent dichlorofluorescein .Scientific Research Applications
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Cellular Antioxidant Activity Assay
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Carbohydrate Determination
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Hydrogen Peroxide Detection
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Argentometry Indicator
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Fluorescence and Laser Studies
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Detection of Nitric Oxide
- Application Summary : DAF-FM, a derivative of 2’,7’-Difluorofluorescein, is used to detect and quantify low concentrations of nitric oxide (NO). It is essentially nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
- Methods of Application : DAF-FM can be introduced into cells by pressure injection or perfusion from a patch-clamp pipette . Buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution .
- Results or Outcomes : The fluorescence quantum yield of DAF-FM is ∼0.005, but increases about 160-fold, to ∼0.81, after reacting with NO .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXJIUHGLVUXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Difluorofluorescein |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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